molecular formula C13H17N3O3S B2615181 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione CAS No. 439096-30-7

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

Cat. No.: B2615181
CAS No.: 439096-30-7
M. Wt: 295.36
InChI Key: CTRZAXJYGBKSSG-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36.

Scientific Research Applications

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-2-chloro-6,7-dimethoxyquinazoline”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” could involve further exploration of its potential biological activities and applications in pharmaceuticals .

Preparation Methods

The synthesis of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione can be compared with other similar compounds, such as:

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its chemical reactivity and applications.

    2,4-Diamino-6,7-dimethoxyquinazoline: Another related compound with distinct biological activities and uses.

Properties

IUPAC Name

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNLFPPYIWUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141707
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439096-30-7
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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